3-Iodo-8-methoxyimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-iodo-8-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-3-2-4-11-7(9)5-10-8(6)11/h2-5H,1H3 |
InChI Key |
ATLMBKJUWBPARQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2I |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Iodo 8 Methoxyimidazo 1,2 a Pyridine
Cross-Coupling Reactions Involving the C3-Iodo Position
The C3-iodo substituent is the most reactive site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's susceptibility to oxidative addition makes it an ideal handle for introducing a variety of substituents.
Suzuki-Miyaura Cross-Coupling for C3-Aryl/Heteroaryl Functionalizationresearchgate.netmedjchem.com
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. In the context of 3-iodo-8-methoxyimidazo[1,2-a]pyridine, this reaction allows for the introduction of various aryl and heteroaryl groups at the C3 position. The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester coupling partner.
Research has shown that the efficiency of the Suzuki coupling on 3-iodoimidazo[1,2-a]pyridines can be influenced by the choice of catalyst, base, and solvent. researchgate.net For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have proven effective. The selection of a suitable base, such as sodium carbonate (Na₂CO₃) or barium hydroxide (B78521) (Ba(OH)₂), and an appropriate solvent like 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (B95107) (THF) is crucial for achieving high yields. researchgate.net Microwave-assisted conditions have also been successfully employed to accelerate these reactions, often leading to excellent yields in shorter reaction times. medjchem.comresearchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Conditions for 3-Iodoimidazo[1,2-a]pyridine (B1311280) Analogues
| Catalyst | Base | Solvent | Conditions | Yield | Reference |
| Pd(PPh₃)₄ | Na₂CO₃, Ba(OH)₂, or NaOH | DME or THF | Conventional Heating | Good to Excellent | researchgate.net |
| (SIPr)Pd(allyl)Cl | K₂CO₃ | Dioxane/H₂O | Microwave, 1h | Good to Excellent | medjchem.com |
| Pd(OAc)₂ | K₂CO₃ | H₂O | Microwave, 150 °C | Good | researchgate.netnih.gov |
Sonogashira Coupling for C3-Alkyne Introductionwikipedia.org
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing alkynyl moieties onto the imidazo[1,2-a]pyridine (B132010) core at the C3 position, creating precursors for more complex molecules or compounds with specific electronic or biological properties. libretexts.org
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, such as copper(I) iodide (CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). libretexts.orgsoton.ac.uk The mild reaction conditions, often at room temperature, make it compatible with a wide range of functional groups. wikipedia.org Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.orgorganic-chemistry.org The utility of this reaction has been demonstrated in the synthesis of various imidazopyridine derivatives. wikipedia.org
Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides
| Catalyst | Co-catalyst | Base | Solvent | Typical Conditions | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N / THF | THF | Room Temperature | soton.ac.uk |
| PdCl₂(PPh₃)₂ | CuI | Amine | Various | Room Temp to Reflux | wikipedia.orglibretexts.org |
| NHC-Pd Complex | None (Cu-free) | Triethylamine | Various | Varies | libretexts.org |
Buchwald-Hartwig Aminationorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orglibretexts.org This reaction enables the introduction of primary or secondary amines at the C3 position of this compound, providing access to a class of compounds with significant potential in pharmaceutical research. nih.govresearchgate.net
The catalytic system for this transformation consists of a palladium precursor and a suitable phosphine (B1218219) ligand. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the catalytic cycle. libretexts.org The reaction is typically performed in an inert atmosphere in solvents like toluene (B28343) or dioxane. libretexts.org While specific examples on this compound are not extensively detailed, the general applicability to aryl halides is well-established, and studies on related imidazo[1,2-a]pyridine systems have been conducted. nih.govrsc.org
Table 3: Typical Components of a Buchwald-Hartwig Amination Reaction
| Component | Examples | Role | Reference |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Source | organic-chemistry.orglibretexts.org |
| Ligand | Biarylphosphines (e.g., XPhos, SPhos), Josiphos | Stabilize Pd, facilitate catalytic cycle | organic-chemistry.orgnih.gov |
| Base | NaOtBu, KOtBu, LiHMDS, K₂CO₃ | Amine deprotonation, halide abstraction | libretexts.org |
| Solvent | Toluene, Dioxane, THF | Reaction Medium | libretexts.org |
Reactivity of the C8-Methoxy Position towards Further Functionalization or Modification
The C8-methoxy group represents a secondary site for synthetic modification. While less reactive than the C3-iodo position in cross-coupling reactions, it can undergo specific transformations. The most common reaction involving an aryl methoxy (B1213986) group is ether cleavage (demethylation) to yield the corresponding phenol (B47542) or hydroxyl group.
This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids such as hydrobromic acid (HBr). The resulting 8-hydroxyimidazo[1,2-a]pyridine derivative can then serve as a handle for further functionalization. For example, the hydroxyl group can be converted into ethers, esters, or triflates, the latter of which can participate in further cross-coupling reactions, expanding the synthetic utility of the scaffold.
Site-Specific C-H Functionalization Strategies for Imidazo[1,2-a]pyridinesresearchgate.netmdpi.com
Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores without the need for pre-installed functional groups. researchgate.net The imidazo[1,2-a]pyridine ring system is electron-rich, particularly at the C3 position. rsc.org However, with the C3 position occupied by an iodine atom in the parent compound, attention shifts to other available C-H bonds on the pyridine (B92270) and imidazole (B134444) rings (C2, C5, C6, and C7).
The regioselectivity of C-H functionalization is dictated by the electronic properties of the ring and the reaction mechanism.
C5-Functionalization : Visible-light-induced methods have been developed for the C5-alkylation of imidazo[1,2-a]pyridines. nih.gov These reactions often proceed via radical mechanisms, where a photocatalyst generates an alkyl radical that selectively attacks the C5 position. nih.gov
C2-Functionalization : The C2 position can be functionalized through various methods, including metal-catalyzed cross-coupling reactions if a directing group is present or through specific multicomponent reactions. beilstein-journals.org
General Arylation : Direct C-H arylation can be achieved using palladium catalysts, allowing for the introduction of aryl groups at various positions, though regioselectivity can be a challenge. medjchem.com
These strategies are crucial for elaborating the core structure after the primary C3-iodo position has been functionalized, enabling the synthesis of highly substituted and complex derivatives. nih.govnih.gov
Reactions at Other Positions of the Imidazo[1,2-a]pyridine Core
Beyond C-H functionalization, other reactions can modify the remaining positions of the this compound core. Electrophilic substitution reactions, such as halogenation or nitration, are possible, although the regioselectivity is heavily influenced by the existing substituents. The electron-donating nature of the methoxy group at C8 and the electronic effects of the imidazole ring direct incoming electrophiles.
For instance, iodination of imidazo[1,2-a]pyridines typically occurs with high regioselectivity at the C3 position. nih.gov Since this position is already blocked in the title compound, electrophilic attack would be directed to other positions on the pyridine ring, likely C5. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a route to construct the imidazo[1,2-a]pyridine core with substituents at various positions from the outset. beilstein-journals.orgnih.gov
Advanced Spectroscopic and Structural Characterization Studies of 3 Iodo 8 Methoxyimidazo 1,2 a Pyridine
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Complex Structure Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Iodo-8-methoxyimidazo[1,2-a]pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine (B132010) core, with their chemical shifts and coupling constants providing information about their relative positions. The methoxy (B1213986) group would exhibit a characteristic singlet in the upfield region of the spectrum.
¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system. The chemical shift of the carbon atom bearing the iodine (C3) would be significantly influenced by the halogen's electron-withdrawing and heavy-atom effects.
Table 1: Expected NMR Data for this compound No specific experimental data is publicly available.
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons and a singlet for the methoxy group protons. |
| ¹³C NMR | Resonances for all carbon atoms, including the iodine-substituted carbon. |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₈H₇IN₂O), HRMS would be used to confirm its elemental composition. The expected monoisotopic mass would be calculated, and the experimental value obtained from HRMS analysis would be expected to match this value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula.
However, specific high-resolution mass spectrometry data for this compound has not been reported in the available scientific literature.
Table 2: Expected HRMS Data for this compound No specific experimental data is publicly available.
| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
|---|
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching vibrations within the heterocyclic ring system, and C-O stretching of the methoxy ether linkage. The C-I stretching vibration would appear at lower frequencies, typically in the far-infrared region.
Detailed experimental IR spectroscopic data for this compound is not available in the reviewed literature. researchgate.net
Table 3: Expected IR Absorption Bands for this compound No specific experimental data is publicly available.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (Methoxy) | 2950-2850 |
| C=N Stretch | 1650-1550 |
| C=C Stretch | 1600-1450 |
| C-O Stretch (Ether) | 1275-1200 and 1150-1085 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The imidazo[1,2-a]pyridine core is an extended π-conjugated system, which is expected to result in strong absorption in the UV-Vis region. The spectrum of this compound would likely display characteristic π→π* transitions. The position of the absorption maxima (λmax) would be influenced by the methoxy and iodo substituents.
Specific UV-Vis absorption data for this compound is not documented in the publicly accessible scientific literature. researchgate.netnih.gov
Table 4: Expected UV-Vis Spectroscopic Data for this compound No specific experimental data is publicly available.
| Electronic Transition | Expected λmax (nm) |
|---|
X-ray Crystallography for Single-Crystal Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would confirm the planarity of the fused ring system and the orientation of the substituents.
To date, a single-crystal X-ray structure for this compound has not been reported in the crystallographic databases or scientific literature. rsc.orgrsc.org
Computational and Theoretical Investigations of Imidazo 1,2 a Pyridine Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Bonding Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the electronic properties of molecules. For the imidazo[1,2-a]pyridine (B132010) system, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to determine optimized molecular geometries and a range of quantum chemical parameters. nih.govnih.govnih.gov
These calculations provide valuable information about the molecule's electronic structure and stability. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov
Further analysis yields global chemical reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and electrophilicity (ω). nih.gov These descriptors, calculated from HOMO and LUMO energies, help in quantifying the molecule's resistance to change in its electron distribution and its propensity to accept electrons. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study donor-acceptor interactions within the molecule, providing insights into intramolecular bonding and charge delocalization. chemrxiv.org
Table 1: Key Parameters from DFT Calculations for Imidazo[1,2-a]pyridine Derivatives This table presents typical parameters calculated using DFT for the imidazo[1,2-a]pyridine scaffold, illustrating the type of data generated in theoretical studies. Values are illustrative and depend on the specific derivative and computational level.
| Parameter | Description | Typical Insights |
| Total Energy | The total electronic energy of the optimized molecular structure. | Used to compare the relative stability of different isomers or conformers. |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |
| Chemical Hardness (η) | A measure of resistance to deformation or change in electron configuration. | Calculated as (ELUMO - EHOMO) / 2. nih.gov |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of the molecule. nih.gov |
| Electronic Chemical Potential (μ) | Represents the escaping tendency of electrons from a system. | Calculated as (EHOMO + ELUMO) / 2. nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Chemoselectivity Analysis
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for predicting the reactive behavior of molecules. chemrxiv.org An MEP map visualizes the electrostatic potential on the electron density surface of a molecule, allowing for the identification of electron-rich and electron-poor regions. researchgate.net This is crucial for understanding and predicting how a molecule like 3-Iodo-8-methoxyimidazo[1,2-a]pyridine will interact with electrophiles and nucleophiles.
In MEP maps, regions of negative electrostatic potential (typically colored red or yellow) indicate an abundance of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netnih.gov For the imidazo[1,2-a]pyridine scaffold, MEP calculations generally reveal the most negative potential localized around the nitrogen atom of the pyridine (B92270) ring, indicating it as a primary site for protonation and interaction with electrophiles. nih.gov The distribution of potential across the rest of the fused ring system helps in explaining the regioselectivity observed in various chemical reactions, such as substitution reactions. researchgate.net By analyzing the MEP map of this compound, one can predict the most likely sites for chemical modification.
Mechanistic Investigations of Reaction Pathways via Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is critical for understanding reaction kinetics and optimizing experimental conditions.
For the synthesis of imidazo[1,2-a]pyridine derivatives, computational studies can model plausible mechanistic pathways. For instance, in the iodine-catalyzed synthesis of related scaffolds, a proposed mechanism involves several steps, including the formation of intermediates that can be computationally optimized to support the proposed reaction sequence. nih.gov Similarly, computational modeling can be applied to understand the mechanisms of functionalization reactions, such as the Suzuki-type cross-coupling often performed at the C3-iodo position of the imidazo[1,2-a]pyridine ring. researchgate.net These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental methods alone.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. While widely used for predicting biological activity (QSAR), QSPR models can also be developed for non-biological properties such as solubility, melting point, or, in some cases, olfactive properties. researchgate.net
These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, topological) for a series of related compounds and then using statistical methods, like Partial Least Squares (PLS), to correlate these descriptors with an experimentally measured property. researchgate.net For the imidazo[1,2-a]pyridine class of compounds, specific QSPR studies focused on non-biological properties of this compound are not extensively documented in the current literature. However, the methodology remains applicable for predicting various physicochemical characteristics should a relevant dataset become available, thereby guiding the design of new derivatives with desired properties.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its function and interactions. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For a substituted imidazo[1,2-a]pyridine, this would involve determining the preferred orientations of the methoxy (B1213986) and iodo substituents.
Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. jchemlett.com These simulations, often performed on complexes identified through molecular docking, can assess the stability of intermolecular interactions, such as those between a drug candidate and its protein target. openpharmaceuticalsciencesjournal.comresearchgate.net By analyzing the trajectory from an MD simulation, researchers can understand the flexibility of the molecule, the stability of its conformations, and the persistence of key interactions, such as hydrogen bonds. researchgate.net For this compound, MD simulations could offer insights into its conformational flexibility and how it might adapt its shape when interacting with other molecules.
Advanced Research Applications of 3 Iodo 8 Methoxyimidazo 1,2 a Pyridine in Chemical Sciences
Utilization as a Versatile Synthetic Intermediate for the Construction of Complex Heterocyclic Scaffolds
The presence of a carbon-iodine bond at the C-3 position of 3-iodo-8-methoxyimidazo[1,2-a]pyridine is a key feature that chemists exploit for the construction of more complex molecular architectures. nih.gov This bond has lower dissociation energy compared to C-Br or C-Cl bonds, making it highly reactive in oxidative addition steps of metal-catalyzed coupling reactions. nih.gov This reactivity allows for the facile introduction of a wide variety of substituents at this position, enabling the synthesis of diverse libraries of compounds.
Notably, 3-iodoimidazo[1,2-a]pyridine (B1311280) derivatives are extensively used in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. vulcanchem.comnih.govnih.gov In Suzuki-type reactions, the iodo group is efficiently replaced by various aryl or heteroaryl groups through coupling with boronic acids or esters. nih.govresearchgate.net The reaction conditions, including the choice of base and solvent, can be optimized to achieve high yields and shorter reaction times. nih.gov For instance, the use of strong bases in DME has been shown to be effective. nih.gov This methodology provides a direct route to 3-aryl-imidazo[1,2-a]pyridines, a class of compounds with significant interest in drug discovery. researchgate.netnih.gov
The versatility of this compound as a synthetic intermediate is further demonstrated in the synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands. nih.govrsc.org These syntheses can involve a sequence of palladium-catalyzed reactions, such as an initial phosphination followed by a Suzuki cross-coupling, to introduce different groups at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine (B132010) core. nih.gov The ability to selectively functionalize the scaffold at multiple positions highlights the compound's importance in generating complex heterocyclic systems. researchgate.net
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Significance |
| Suzuki-Miyaura Coupling | 3-Iodoimidazo[1,2-a]pyridine, Arylboronic acid | Palladium catalyst, Base | 3-Aryl-imidazo[1,2-a]pyridine | Construction of C-C bonds, synthesis of biologically active compounds. nih.govresearchgate.net |
| Buchwald-Hartwig Amination | 3-Iodoimidazo[1,2-a]pyridine, Amine | Palladium catalyst, Base | 3-Amino-imidazo[1,2-a]pyridine | Formation of C-N bonds, access to novel amine derivatives. vulcanchem.com |
| Sonogashira Coupling | 3-Iodoimidazo[1,2-a]pyridine, Terminal alkyne | Palladium/Copper catalyst, Base | 3-Alkynyl-imidazo[1,2-a]pyridine | Introduction of alkynyl moieties for further functionalization. nih.gov |
| Phosphination | 3-Iodoimidazo[1,2-a]pyridine, Phosphine (B1218219) | Palladium catalyst, Base | 3-Phosphino-imidazo[1,2-a]pyridine | Synthesis of novel ligands for catalysis. nih.gov |
Application in the Development of Luminescent Materials and Optoelectronic Devices
The imidazo[1,2-a]pyridine core is inherently fluorescent due to its π-conjugated bicyclic structure. ijrpr.com This property makes its derivatives attractive candidates for applications in luminescent materials and optoelectronic devices. researchgate.net The photophysical properties, such as absorption and emission wavelengths, as well as fluorescence quantum yields, can be finely tuned by introducing different substituents onto the heterocyclic scaffold. ijrpr.comnih.gov
Electron-donating groups, such as the methoxy (B1213986) group present in this compound, are known to enhance luminescence performance. ijrpr.com Conversely, electron-withdrawing groups tend to lead to less intense emissions. ijrpr.com The substitution at various positions of the imidazo[1,2-a]pyridine ring system allows for the modulation of the intramolecular charge transfer (ICT) characteristics of the molecule, which directly impacts its photophysical properties. beilstein-journals.org For example, derivatives with arylamine donor groups and the imidazo[1,2-a]pyridine core as an acceptor can exhibit strong positive solvatochromism, indicating a more polar excited state. researchgate.net
Derivatives of imidazo[1,2-a]pyridine have been investigated as organic luminogens for use in organic light-emitting diodes (OLEDs). researchgate.net These compounds can exhibit strong luminescence in the blue region of the spectrum, both in solution and in the solid state. researchgate.net By strategically designing the molecular structure, it is possible to achieve high fluorescence quantum yields. nih.govresearchgate.net The development of efficient synthetic routes to functionalized imidazo[1,2-a]pyridines, starting from intermediates like this compound, is crucial for creating novel materials for advanced optoelectronic applications. researchgate.net
| Derivative Type | Photophysical Property | Potential Application |
| Arylamine-substituted imidazo[1,2-a]pyridines | Strong positive solvatochromism, efficient charge transfer. researchgate.net | Organic Light-Emitting Diodes (OLEDs). researchgate.net |
| π-Expanded azole-fused imidazo[1,2-a]pyridines | High fluorescence emission, large Stokes shifts. researchgate.net | Fluorescent probes, optoelectronic materials. researchgate.net |
| 3-Hydroxymethyl imidazo[1,2-a]pyridines | Enhanced fluorescence intensity compared to unsubstituted core. nih.govresearchgate.net | Biomarkers, photochemical sensors. nih.gov |
Probes for Investigating Enzyme-Ligand Interactions in Chemical Biology Contexts
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold, meaning it is frequently found in biologically active compounds and marketed drugs. nih.gov This prevalence suggests that the scaffold has favorable properties for interacting with biological targets such as enzymes and receptors. researchgate.netnih.gov Derivatives of this scaffold have been explored as inhibitors for various enzymes, making them useful tools in chemical biology for studying enzyme-ligand interactions.
For instance, derivatives of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, a close analogue of the 8-methoxy variant, have been synthesized and investigated as potential inhibitors of Mur ligases, which are essential enzymes in bacterial cell wall biosynthesis. researchgate.net The synthesis of a library of these compounds allows for the exploration of the structure-activity relationship (SAR), providing insights into how modifications on the scaffold affect binding affinity and inhibitory potency.
Furthermore, imidazo[1,2-a]pyridine ethers and squaramides have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis. researchgate.net The discovery of these inhibitors and the characterization of their binding sites contribute to the understanding of the enzyme's mechanism and can guide the development of new therapeutic agents. researchgate.net The ability to systematically modify the imidazo[1,2-a]pyridine core, often starting from versatile intermediates like this compound, is essential for generating the chemical diversity needed for such studies.
Scaffold-Hopping Approaches in Organic Synthesis for Structural Diversity Generation
Scaffold hopping is a prominent strategy in medicinal chemistry that involves modifying a molecule's core structure to generate novel compounds with similar biological activities but potentially improved properties. chimia.ch The imidazo[1,2-a]pyridine ring system serves as an excellent starting point for such approaches due to its synthetic tractability and proven biological relevance. nih.gov
Starting from a versatile intermediate like this compound, chemists can employ a variety of synthetic transformations to create libraries of compounds with diverse scaffolds. The iodo group can be used as a handle for intramolecular cyclization reactions to build additional fused rings, or it can be transformed into other functional groups that can participate in different types of chemical reactions.
An example of this approach can be seen in the development of novel human constitutive androstane (B1237026) receptor (CAR) agonists. nih.gov In this research, the imidazo[1,2-a]pyridine moiety was used as a replacement for an imidazo[2,1-b]thiazole (B1210989) core, and further modifications were made to different parts of the molecule to explore the structure-activity relationship. nih.gov This systematic modification of the central heterocyclic linker is a classic example of scaffold hopping, aiming to discover new chemical entities with optimized biological profiles. nih.gov The ability to generate structural diversity from a common precursor is a powerful tool in the quest for new therapeutic agents and functional molecules. researchgate.net
Future Research Directions and Methodological Innovations for 3 Iodo 8 Methoxyimidazo 1,2 a Pyridine Chemistry
Development of Highly Regio- and Stereoselective Synthetic Routes
The precise control of substituent placement on the imidazo[1,2-a]pyridine (B132010) core is paramount for tuning its biological activity and material properties. While numerous methods exist for the synthesis of the general scaffold, future research must focus on developing highly regioselective routes to specifically substituted analogs like 3-Iodo-8-methoxyimidazo[1,2-a]pyridine. researchgate.net Current strategies often involve the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. acs.orgsci-hub.se For this specific target, this would involve 2-amino-3-methoxypyridine (B156974).
A key challenge is controlling the regioselectivity during the initial synthesis and subsequent functionalization. For instance, tandem nucleophilic substitution/cyclization reactions using gem-dibromovinyl compounds have been explored to achieve regioselective synthesis of 2- and 3-substituted imidazo[1,2-a]pyridines. researchgate.net Future work should adapt these methods to incorporate the 8-methoxy substituent and direct the iodination specifically to the C3 position.
Furthermore, the introduction of chiral centers, either on the core or on substituents, necessitates the development of stereoselective synthetic methods. This is particularly relevant as the biological activity of chiral molecules can be highly dependent on their stereochemistry. Future research should explore the use of chiral catalysts or auxiliaries in the synthesis of derivatives starting from this compound to access enantiopure compounds with defined three-dimensional structures.
Exploration of Novel Catalytic Systems for Efficient Functionalization
The C3-iodo group of this compound is an ideal anchor point for introducing molecular diversity through cross-coupling reactions. researchgate.net While palladium-catalyzed reactions are standard, future research will focus on discovering novel, more sustainable, and efficient catalytic systems. This includes catalysts based on more abundant and less toxic metals like copper, iron, and cobalt, as well as metal-free approaches. nih.govresearchgate.net
Visible-light photoredox catalysis has emerged as a powerful, green strategy for C-H functionalization and the formation of C-C and C-heteroatom bonds on the imidazo[1,2-a]pyridine core. nih.gov Future efforts should be directed at applying these methods to the C3-iodo position, potentially enabling couplings that are difficult to achieve with traditional thermal methods. For example, photoredox-catalyzed methodologies could be developed for the perfluoroalkylation or aminoalkylation of the scaffold, starting from the 3-iodo precursor. nih.gov
Molecular iodine has also been shown to be an effective and environmentally benign catalyst for the synthesis of the imidazo[1,2-a]pyridine scaffold itself. nih.govnih.gov Research into iodine-catalyzed functionalization reactions at the C3 position could offer a cost-effective and mild alternative to metal-based systems. The development of catalyst-free methods, which rely on activating the substrates under specific reaction conditions, also represents a significant goal for improving the environmental footprint of synthetic processes involving this scaffold. nih.govcolab.ws
| Catalytic Approach | Key Features | Potential Application for this compound | References |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Well-established, versatile for C-C, C-N, C-O bond formation. | Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings at the C3-iodo position. | researchgate.net |
| Copper-Catalyzed Coupling | More abundant and lower cost than palladium. Effective for C-N and C-S bond formation. | Ullmann-type reactions to introduce amines, thiols, or other heteroatomic groups. | nih.gov |
| Visible-Light Photoredox Catalysis | Uses light as a renewable energy source, mild reaction conditions. | Radical-based functionalization, such as trifluoromethylation or arylation at other positions while preserving the C3-iodo group, or direct coupling at the iodo position. | nih.gov |
| Metal-Free C-H Functionalization | Avoids transition metal contamination, often uses iodine or strong bases. | Direct functionalization of other C-H positions on the scaffold to create complex derivatives. | colab.ws |
| Molecular Iodine Catalysis | Environmentally benign, low cost, and readily available. | Development of novel iodine-catalyzed coupling reactions at the C3 position. | nih.govnih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. acs.org The synthesis of imidazo[1,2-a]pyridine derivatives has been successfully adapted to automated and continuous flow systems, allowing for rapid library generation and process optimization. researchgate.netnih.gov
Future research should focus on developing a continuous flow synthesis for this compound. This would involve designing a multi-step sequence where the initial cyclization to form the imidazo[1,2-a]pyridine core is followed by a regioselective iodination step within an integrated microreactor system. acs.org Such a platform would enable the on-demand synthesis of the target compound with high purity and yield.
Furthermore, integrating automated synthesis with high-throughput screening would accelerate the drug discovery process. researchgate.net An automated platform could synthesize a library of derivatives from this compound using various coupling partners and immediately transfer them for biological evaluation, creating a closed-loop system for discovery and optimization.
Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring
Process Analytical Technology (PAT) is crucial for understanding and controlling chemical reactions, ensuring quality and efficiency. mdpi.com Future work should involve the application of advanced spectroscopic techniques for the real-time, in-line monitoring of the synthesis and functionalization of this compound. Techniques like Raman and infrared (IR) spectroscopy can provide molecular-level information on the concentration of reactants, intermediates, and products directly within the reaction vessel, eliminating the need for sampling. mdpi.com
The inherent fluorescence of many imidazo[1,2-a]pyridine derivatives also presents unique opportunities. sci-hub.se This property can be harnessed for reaction monitoring. Moreover, derivatives of this compound could be specifically designed as fluorescent probes. For instance, an imidazo[1,2-a]pyridine-functionalized xanthene probe has been developed for detecting mercury ions in living cells through fluorescence imaging. rsc.org This suggests a promising research direction in creating novel sensors and imaging agents based on the this compound scaffold for various analytical and diagnostic applications.
Computational Design and Prediction of Novel Imidazo[1,2-a]pyridine Architectures with Tailored Reactivity
Computational chemistry and molecular modeling are indispensable tools for modern chemical research. nih.gov Density Functional Theory (DFT) and other quantum computational methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov Such studies can predict the most favorable sites for electrophilic or nucleophilic attack, guide the selection of reagents for functionalization, and explain the mechanisms of catalytic reactions.
Future research should leverage these computational tools for the de novo design of novel imidazo[1,2-a]pyridine architectures with tailored properties. nih.gov By starting with the this compound core, computational models can predict the outcomes of various cross-coupling reactions and forecast the biological activity or material properties of the resulting derivatives. For example, molecular docking studies can predict the binding affinity of novel compounds to specific biological targets, such as enzymes or receptors, thereby prioritizing the synthesis of the most promising candidates for therapeutic applications. nih.govnih.gov This synergy between computational prediction and experimental synthesis will dramatically accelerate the discovery of new functional molecules based on this versatile scaffold.
| Computational Method | Application in Imidazo[1,2-a]pyridine Chemistry | References |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and reaction energetics to predict reactivity. | nih.govnih.gov |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets like proteins and enzymes. | nih.govnih.gov |
| ADMET Prediction | In silico evaluation of drug-likeness properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions within the molecular structure. | nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 3-Iodo-8-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves halogenation at the 3-position of the imidazo[1,2-a]pyridine core. Key approaches include:
- Solid-phase synthesis : Polymer-bound 2-aminonicotinate reacts with α-haloketones, followed by iodination at the 3-position using iodine or N-iodosuccinimide (NIS) .
- Multi-step solution-phase synthesis : Ethanol-mediated condensation of 2-aminonicotinamide with chloroacetaldehyde, followed by iodination. High yields (93–97%) are achieved using HATU and DIPEA as coupling agents .
- Solvent-free one-pot reactions : Microwave-assisted multicomponent reactions with aldehydes and trimethylsilylcyanide (TMSCN), catalyzed by scandium triflate, reduce reaction times and improve regioselectivity .
- Copper-catalyzed three-component coupling : Combines 2-aminopyridines, aldehydes, and alkynes for scalable synthesis .
Factors affecting yield: Catalyst choice (e.g., Lewis acids), solvent polarity, and temperature control to minimize by-products.
Q. How can spectroscopic techniques (e.g., NMR, FT-IR, HRMS) confirm the structure and purity of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions via chemical shifts. For example, methoxy (-OCH3) protons resonate at ~3.8–4.0 ppm, while aromatic protons show splitting patterns correlating with adjacent iodine’s electronegativity .
- FT-IR : Confirm functional groups (e.g., C-I stretch at ~500 cm⁻¹, C-O in methoxy at ~1250 cm⁻¹) .
- HRMS : Validate molecular formula (C7H2Cl3IN2; MW 347.37) and isotopic patterns for iodine .
- X-ray crystallography : Resolve π-stacking and hydrogen-bonding interactions in crystal structures, critical for understanding reactivity .
Q. What is the role of the iodine substituent at the 3-position in modulating chemical reactivity and biological activity?
- Methodological Answer : The iodine atom at C-3 serves dual roles:
- Electronic effects : As an electron-withdrawing group, it polarizes the aromatic ring, enhancing electrophilic substitution at adjacent positions. This can increase binding affinity in biological targets (e.g., kinase inhibitors) .
- Synthetic versatility : Iodine acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .
Biological impact: Derivatives with electron-donating groups (e.g., -NH2) at C-8 show enhanced anticancer activity compared to electron-withdrawing groups (-NO2) .
Advanced Research Questions
Q. What strategies can modulate the electronic properties of the imidazo[1,2-a]pyridine core to enhance anticancer activity?
- Methodological Answer :
- Substituent engineering : Introduce electron-donating groups (e.g., -OCH3, -NH2) at C-8 to increase electron density, improving interactions with DNA or enzyme active sites. Conversely, electron-withdrawing groups (e.g., -NO2) at C-3 reduce activity .
- SAR studies : Systematic variation of substituents at C-2 and C-3 using Friedel-Crafts acylation or halogenation, followed by in vitro screening against cancer cell lines .
- Computational modeling : DFT calculations predict charge transfer effects and optimize substituent placement for target binding .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal assays : Validate hits using diverse methods (e.g., cell viability assays, enzymatic inhibition, and in vivo models) to rule out assay-specific artifacts .
- Structural analysis : Compare X-ray co-crystal structures of derivatives with target proteins to identify binding mode discrepancies .
- Solubility/purity checks : Ensure compounds are ≥95% pure (via HPLC) and dissolved in DMSO with <0.1% aggregates to avoid false positives .
Q. What advanced catalytic systems enable selective functionalization of this compound?
- Methodological Answer :
- Lewis acid catalysis : ZnCl2 or FeCl3 promotes regioselective C-3 acylation via Friedel-Crafts reactions, avoiding over-functionalization .
- Transition metal catalysis : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at C-3 introduces triazole moieties for click chemistry applications .
- Photoredox catalysis : Visible-light-mediated C-H activation enables late-stage diversification under mild conditions, preserving sensitive substituents .
Q. How can green chemistry principles be applied to synthesize this compound derivatives?
- Methodological Answer :
- Solvent-free reactions : Use Et3N-catalyzed one-pot three-component reactions under microwave irradiation to reduce waste and energy consumption .
- Biodegradable catalysts : Replace traditional Lewis acids with enzyme-mimetic catalysts (e.g., lipases) for halogenation steps .
- Continuous flow systems : Optimize iodination in microreactors to enhance heat/mass transfer and scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
